

Application Notes and Protocols for N-Methylpropionamide in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: *N-Methylpropionamide*

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These application notes provide a comprehensive overview of the use of **N-Methylpropionamide** (NMPA) in the synthesis of active pharmaceutical ingredients (APIs). NMPA is a versatile organic compound utilized as a polar aprotic solvent and a key chemical intermediate in the pharmaceutical industry.^{[1][2]} Its favorable physicochemical properties make it a valuable component in various synthetic routes.

Physicochemical Properties of N-Methylpropionamide

A summary of the key physical and chemical properties of **N-Methylpropionamide** is presented in Table 1.

Property	Value	Reference
CAS Number	1187-58-2	[1]
Molecular Formula	C ₄ H ₉ NO	[1]
Molecular Weight	87.12 g/mol	[1]
Appearance	Colorless liquid	[1]
Boiling Point	205-207 °C	[1]
Melting Point	-43 °C	[1]
Density	0.9304 g/cm ³ (at 25 °C)	[1]
Solubility	Very soluble in water	[1]

Applications in Pharmaceutical Synthesis

N-Methylpropionamide serves two primary roles in the synthesis of pharmaceuticals: as a versatile solvent and as a reactive intermediate.

N-Methylpropionamide as a Solvent

Due to its polar aprotic nature and ability to dissolve a wide range of organic and inorganic compounds, NMPA is an effective solvent for various chemical reactions in drug synthesis.[3] Its high boiling point allows for conducting reactions at elevated temperatures, which can be crucial for achieving desired reaction kinetics and product yields.

N-Methylpropionamide as a Reactant and Intermediate

N-Methylpropionamide can also act as a building block in the synthesis of more complex molecules.[2] Its amide functionality can be incorporated into the final API structure, or it can be modified in subsequent reaction steps.

Generalized Experimental Protocol: Amide Bond Formation

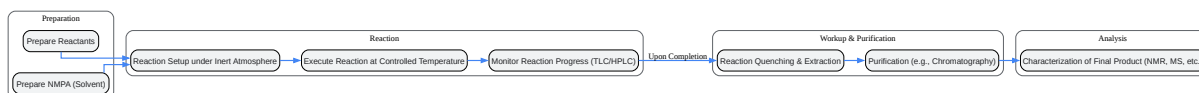
This protocol describes a general procedure for an amide bond formation reaction where **N-Methylpropionamide** could be used as a solvent. This is a representative example, and specific conditions will vary depending on the substrates and desired product.

Materials and Equipment

- **N-Methylpropionamide** (solvent, $\geq 99\%$ purity)
- Carboxylic acid derivative
- Amine derivative
- Coupling agent (e.g., DCC, EDC)
- Base (e.g., triethylamine, diisopropylethylamine)
- Anhydrous reaction vessel with a magnetic stirrer
- Inert atmosphere (e.g., nitrogen or argon)
- Standard laboratory glassware for workup and purification
- Analytical equipment for reaction monitoring and product characterization (e.g., TLC, HPLC, NMR)

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis.



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Figure 1: Generalized experimental workflow for a synthesis using **N-Methylpropionamide** as a solvent.

Procedure

- **Reaction Setup:** To a dry reaction vessel under an inert atmosphere, add the carboxylic acid derivative (1.0 eq) and **N-Methylpropionamide**.
- **Addition of Reagents:** Add the amine derivative (1.1 eq), the coupling agent (1.2 eq), and the base (2.0 eq) to the reaction mixture.
- **Reaction:** Stir the mixture at a controlled temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Workup:** Once the reaction is complete, quench the reaction by adding water or a suitable aqueous solution. Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
- **Purification:** Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired pure compound.
- **Characterization:** Characterize the final product using spectroscopic methods (e.g., ^1H NMR, ^{13}C NMR, Mass Spectrometry) to confirm its identity and purity.

Quantitative Data Summary

The following table provides representative quantitative data for a hypothetical amide formation reaction using **N-Methylpropionamide**. Actual results will vary based on the specific reaction.

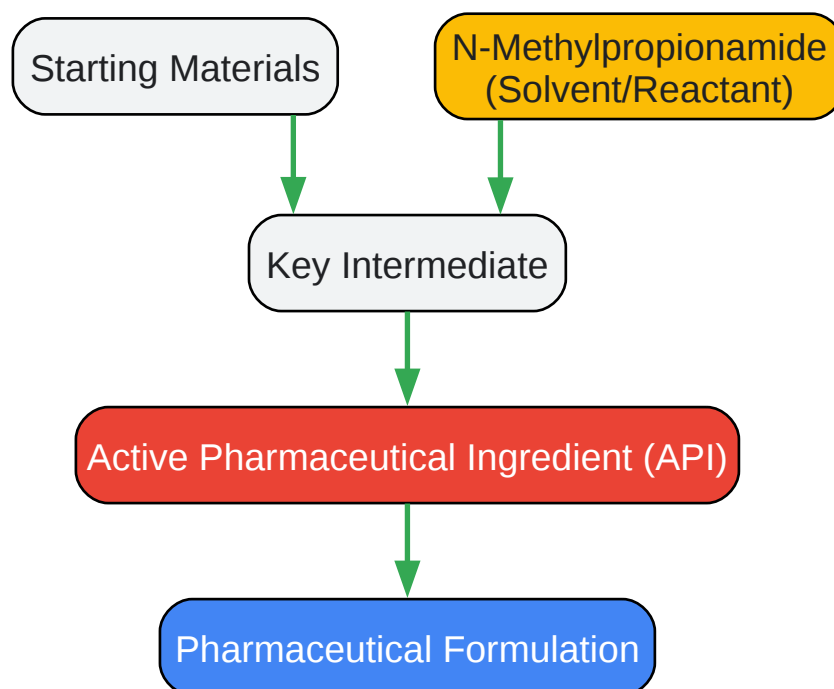
Parameter	Value
Reactant A (Carboxylic Acid)	1.0 mmol
Reactant B (Amine)	1.1 mmol
Solvent (NMPA) Volume	10 mL
Reaction Temperature	50 °C
Reaction Time	12 hours
Product Yield (Isolated)	85%
Product Purity (by HPLC)	>98%

Safety and Handling

N-Methylpropionamide should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Logical Relationship in Synthesis

The following diagram illustrates the logical relationship of **N-Methylpropionamide** in a typical pharmaceutical synthesis pathway.



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Figure 2: Role of NMPA in a pharmaceutical synthesis pathway.

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